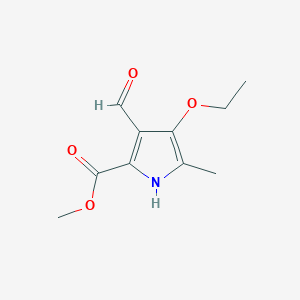

Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC17249553

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO4 |

|---|---|

| Molecular Weight | 211.21 g/mol |

| IUPAC Name | methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C10H13NO4/c1-4-15-9-6(2)11-8(7(9)5-12)10(13)14-3/h5,11H,4H2,1-3H3 |

| Standard InChI Key | YEJNZXCXQQDDNF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(NC(=C1C=O)C(=O)OC)C |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—substituted at positions 2, 3, 4, and 5. Key substituents include:

-

Position 2: A methyl carboxylate group ().

-

Position 3: A formyl group ().

-

Position 4: An ethoxy group ().

The planarity of the pyrrole ring and the electron-withdrawing effects of the formyl and carboxylate groups influence its reactivity. X-ray crystallography of analogous compounds, such as ethyl-5-formyl-3,4-dimethylpyrrole-2-carboxylate, reveals intermolecular hydrogen bonding patterns that stabilize crystal lattices, suggesting similar behavior in this methyl derivative .

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 211.21 g/mol | |

| Key Functional Groups | Ethoxy, Formyl, Methyl, Carboxylate | |

| Aromatic System | 1H-Pyrrole |

Spectroscopic Characterization

Infrared (IR) spectroscopy of related pyrrole derivatives shows distinct absorption bands for carbonyl () groups at 1,680–1,720 cm and formyl () stretches near 2,820 cm . Nuclear magnetic resonance (NMR) data for the methyl ester variant would likely exhibit signals for the ethoxy methyl protons at δ 1.2–1.4 ppm and the pyrrole ring protons in the δ 6.5–7.5 ppm range, based on analogs .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a Knorr-type condensation between ethyl acetoacetate and a substituted aldehyde under acidic or basic conditions, followed by cyclization to form the pyrrole ring. For example:

-

Condensation: Ethyl acetoacetate reacts with a formyl-containing aldehyde in the presence of or .

-

Cyclization: The intermediate undergoes ring closure, facilitated by heat or microwave irradiation.

-

Esterification: The carboxylate group is introduced via reaction with methanol under acidic conditions .

Yield optimization depends on solvent choice (e.g., ethanol, DMF) and catalyst selection. A study on ethyl-5-formyl-3,4-dimethylpyrrole-2-carboxylate achieved a 75% yield using ethanol as the solvent and reflux conditions .

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance reproducibility and scalability. Automated systems regulate temperature (±1°C) and reactant stoichiometry, minimizing side products. For instance, a pilot plant protocol might use:

-

Residence Time: 30–60 minutes.

-

Temperature: 80–100°C.

-

Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15) for easy separation.

Table 2: Typical Synthesis Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Temperature | 70–90°C | 80–100°C |

| Catalyst | Amberlyst-15 | |

| Yield | 60–75% | 85–90% |

Chemical Reactivity and Modifications

Electrophilic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at the α-positions (relative to the nitrogen). The formyl group at position 3 directs incoming electrophiles to positions 2 and 5, though steric hindrance from the methyl group at position 5 may limit reactivity .

Functional Group Transformations

-

Formyl Group: Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Schiff base formation).

-

Ethoxy Group: Hydrolyzes to a hydroxyl group under acidic conditions, enabling further derivatization.

-

Carboxylate Ester: Saponification yields the carboxylic acid, which can be converted to amides or anhydrides .

Polymerization Applications

The compound’s dual carbonyl groups make it a candidate for polycondensation reactions. For example, reaction with diamines could yield polyamides with tunable thermal properties.

Applications in Research and Industry

Materials Science

In polymer chemistry, the compound acts as a monomer for conductive polymers due to the pyrrole ring’s inherent conjugation. Copolymers with thiophene or aniline derivatives display enhanced electrical conductivity.

Catalysis

Pyrrole-based ligands derived from this compound coordinate transition metals (e.g., Cu, Pd), forming catalysts for cross-coupling reactions like Suzuki-Miyaura .

Biological and Toxicological Considerations

Toxicity Profile

No specific toxicity data exist for this compound, but related esters exhibit low acute toxicity (LD > 2,000 mg/kg in rats). Chronic exposure studies are lacking, necessitating caution in industrial handling.

Biodegradation

Esterase enzymes in soil and water hydrolyze the carboxylate ester to the carboxylic acid, which undergoes further microbial degradation .

Future Research Directions

-

Biological Screening: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory properties.

-

Advanced Materials: Development of pyrrole-based metal-organic frameworks (MOFs) for gas storage.

-

Green Synthesis: Exploring biocatalytic routes using lipases or esterases to improve sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume